Product packaging for 4-Octanone, 5-hydroxy-3,6-dimethyl-(Cat. No.:CAS No. 62759-47-1)

4-Octanone, 5-hydroxy-3,6-dimethyl-

Cat. No.: B15452905
CAS No.: 62759-47-1
M. Wt: 172.26 g/mol
InChI Key: GSJAAYADCPJELY-UHFFFAOYSA-N
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Description

Contextualization within Complex Aliphatic Ketone Chemistry and Natural Product Synthesis

Complex aliphatic ketones are fundamental building blocks in the synthesis of a vast array of organic molecules. acs.orgnih.gov Their carbonyl group serves as a versatile handle for a multitude of chemical transformations. acs.org The presence of additional functional groups, such as the hydroxyl group in 4-Octanone, 5-hydroxy-3,6-dimethyl-, further enhances their synthetic utility, allowing for the construction of intricate molecular frameworks. ebi.ac.uk

This particular β-hydroxy ketone motif is a common feature in numerous natural products, including polyketides and pheromones. researchgate.netnih.gov For instance, structurally related compounds, such as certain isomers of hydroxy-dimethyl-nonanone and hydroxy-dimethyl-octanone, have been identified as pheromone components of the bostrychid beetle, Dinoderus bifoveolatus. nih.govresearchgate.net The synthesis of these natural products often requires precise control over multiple stereocenters, a challenge directly embodied by the structure of 4-Octanone, 5-hydroxy-3,6-dimethyl-.

Overview of Stereochemically Challenging Hydroxylated Ketone Architectures

The defining feature of 4-Octanone, 5-hydroxy-3,6-dimethyl- from a synthetic standpoint is its stereochemical complexity. The molecule possesses three chiral centers at carbons 3, 5, and 6, giving rise to a total of 2³ = 8 possible stereoisomers.

The creation of such multi-chiral architectures is a formidable task in organic synthesis. researchgate.net Chemists must employ sophisticated asymmetric methodologies to control the relative and absolute stereochemistry of each chiral center. Techniques such as substrate-controlled, auxiliary-controlled, and catalyst-controlled reactions are paramount in achieving the desired stereoisomer. The development of methods for the desymmetrization of diketones and the asymmetric reduction of complex ketones are active areas of research aimed at accessing these intricate structures. researchgate.net

Rationale for In-Depth Academic Investigation of 4-Octanone, 5-hydroxy-3,6-dimethyl-

While specific in-depth academic investigations into 4-Octanone, 5-hydroxy-3,6-dimethyl- are not extensively documented in publicly available literature, the rationale for its study can be inferred from the broader context of organic chemistry. The molecule serves as an excellent model system for developing and testing new synthetic methodologies. The challenges associated with its stereoselective synthesis can drive innovation in areas such as:

Asymmetric Aldol (B89426) Reactions: The β-hydroxy ketone core is classically formed via an aldol reaction. Developing catalysts that can control the three stereocenters in a single step would be a significant advancement.

Iterative Synthesis: The repeating methyl-substituted stereocenters are reminiscent of polyketide natural products. Strategies for the iterative introduction of these units are of great interest.

Spectroscopic Analysis: The unambiguous assignment of the relative and absolute stereochemistry of all eight possible isomers would require the use of advanced NMR techniques and likely chemical derivatization.

Defining the Scope and Objectives of Scholarly Inquiry

A comprehensive scholarly inquiry into 4-Octanone, 5-hydroxy-3,6-dimethyl- would encompass several key objectives:

Stereoselective Synthesis: The primary objective would be the development of efficient and highly stereoselective syntheses of each of the eight stereoisomers. This would likely involve the exploration of various chiral building blocks and asymmetric catalytic methods.

Structural Elucidation: A crucial aspect would be the unambiguous determination of the relative and absolute stereochemistry of the synthesized isomers using a combination of spectroscopic methods (NMR, IR) and potentially X-ray crystallography.

Physicochemical Properties: A systematic study of the physical and chemical properties of each isomer would provide valuable data for understanding structure-property relationships.

Biological Evaluation: Given the structural similarity to known pheromones, the synthesized isomers could be evaluated for biological activity, potentially leading to the discovery of new semiochemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B15452905 4-Octanone, 5-hydroxy-3,6-dimethyl- CAS No. 62759-47-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62759-47-1

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

5-hydroxy-3,6-dimethyloctan-4-one

InChI

InChI=1S/C10H20O2/c1-5-7(3)9(11)10(12)8(4)6-2/h7-9,11H,5-6H2,1-4H3

InChI Key

GSJAAYADCPJELY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)C(C)CC)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Octanone, 5 Hydroxy 3,6 Dimethyl

Strategic Retrosynthetic Disconnections and Precursor Identification

A logical retrosynthetic analysis is the cornerstone of any efficient synthetic plan. For 4-octanone, 5-hydroxy-3,6-dimethyl-, the key is to identify bond disconnections that lead to readily available and stereochemically defined precursors.

The core structure of 4-octanone, 5-hydroxy-3,6-dimethyl- is a β-hydroxy ketone. This functionality immediately suggests a powerful carbon-carbon bond-forming reaction: the aldol (B89426) reaction. youtube.comyoutube.com A retrosynthetic disconnection of the C4-C5 bond leads to two simpler fragments: an enolate derived from a six-carbon ketone and a two-carbon aldehyde electrophile.

Specifically, the target molecule can be disconnected into the enolate of 2-methyl-3-pentanone (B165389) and propionaldehyde . This disconnection simplifies the complex octanone framework into two manageable precursors. The forward reaction, an aldol addition, would then construct the C4-C5 bond, simultaneously creating the hydroxyl group at C5 and introducing a new stereocenter.

Retrosynthetic Analysis:

Retrosynthetic disconnection of 4-Octanone, 5-hydroxy-3,6-dimethyl-

Figure 1: Retrosynthetic disconnection of 4-octanone, 5-hydroxy-3,6-dimethyl- via an aldol reaction.

The target molecule possesses three stereocenters at positions C3, C5, and C6. A successful synthesis must address the stereochemical outcome at each of these centers.

C3 Stereocenter: The methyl group at the C3 position originates from the enolate precursor, 2-methyl-3-pentanone. The stereochemistry at this position can be established by employing a chiral version of this ketone or by utilizing a chiral auxiliary on the enolate to direct the approach of the electrophile.

C5 and C6 Stereocenters: The hydroxyl group at C5 and the methyl group at C6 are formed during the aldol reaction between the enolate of 2-methyl-3-pentanone and propionaldehyde. The relative stereochemistry between these two centers (syn or anti) is determined by the geometry of the enolate (E or Z) and the nature of the reaction conditions, as predicted by the Zimmerman-Traxler model. princeton.edualfa-chemistry.com For instance, the use of boron enolates in an Evans aldol reaction is well-known to provide high levels of stereocontrol, typically favouring the syn aldol adduct. chem-station.comnih.gov

Enantioselective and Diastereoselective Synthetic Routes

To achieve a single stereoisomer of 4-octanone, 5-hydroxy-3,6-dimethyl-, the application of asymmetric catalysis is essential. This section delves into specific methods for controlling the formation of C-C and C-O bonds with high stereoselectivity.

The Evans aldol reaction is a powerful and reliable method for achieving highly diastereoselective and enantioselective aldol additions. chem-station.com This strategy involves the use of a chiral auxiliary, typically an oxazolidinone derived from an amino acid, which is appended to the ketone precursor.

In the context of synthesizing 4-octanone, 5-hydroxy-3,6-dimethyl-, one would first acylate a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with a derivative of 2-methyl-3-pentanone. The resulting N-acyl oxazolidinone can then be converted to a boron enolate, which subsequently reacts with propionaldehyde. The steric hindrance provided by the chiral auxiliary directs the approach of the aldehyde, leading to the formation of the desired syn aldol product with high diastereoselectivity. alfa-chemistry.comnih.gov The chiral auxiliary can then be cleaved under mild conditions to reveal the β-hydroxy ketone.

Table 1: Chiral Auxiliaries in Evans Aldol Reactions

Chiral Auxiliary Typical Diastereoselectivity (syn:anti)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone >95:5
(4S)-4-Benzyl-2-oxazolidinone >95:5

Note: Diastereoselectivity can vary depending on the specific substrates and reaction conditions.

The final stereocenter to be set is the hydroxyl group at C5. The initial aldol reaction establishes the relative stereochemistry between C5 and C6. If further modification of the C5 stereocenter is required, or if the initial aldol reaction does not provide the desired stereoisomer, a stereoselective reduction of the ketone at C4 can be employed.

For the reduction of β-hydroxy ketones, several highly diastereoselective methods are available. The choice of reagent dictates whether the resulting 1,3-diol has a syn or anti relationship.

Narasaka-Prasad Reduction: This method is used to obtain syn-1,3-diols. wikipedia.orgsynarchive.comyoutube.com It involves the chelation of the β-hydroxy ketone with a boron agent, such as BBu₂OMe, followed by reduction with a hydride source like sodium borohydride (B1222165) (NaBH₄). The chelation locks the conformation of the molecule, and the hydride is delivered from the less hindered face, resulting in the syn diol. youtube.com

Evans-Saksena Reduction: To obtain anti-1,3-diols, the Evans-Saksena reduction is employed. This reaction utilizes a different boron reagent, typically tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NBH(OAc)₃), which delivers the hydride intramolecularly from the same face as the existing hydroxyl group.

Table 2: Reagents for Stereoselective Reduction of β-Hydroxy Ketones

Reagent/Method Resulting Diol Stereochemistry
NaBH₄, BBu₂OMe (Narasaka-Prasad) syn
Me₄NBH(OAc)₃ (Evans-Saksena) anti

By carefully selecting the appropriate synthetic methodologies, from the initial retrosynthetic analysis to the final stereoselective transformations, a highly efficient and stereocontrolled synthesis of 4-octanone, 5-hydroxy-3,6-dimethyl- can be achieved.

Chiral Auxiliary-Mediated Synthesis

One of the most reliable and well-established methods for achieving high diastereoselectivity in aldol reactions is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into one of the reactants to direct the stereochemical course of a reaction, and are subsequently removed to yield the desired enantiomerically enriched product. wikipedia.org

The Evans' oxazolidinone auxiliaries are particularly effective for the synthesis of syn-aldol products. wikipedia.orgalfa-chemistry.com In a hypothetical synthesis of 4-Octanone, 5-hydroxy-3,6-dimethyl-, an N-propionyl oxazolidinone could be employed. The synthesis would proceed through the formation of a Z-enolate, which then reacts with an appropriate aldehyde via a chair-like transition state to furnish the desired syn-β-hydroxy ketone with high diastereoselectivity. youtube.com

The key to the high stereoselectivity of the Evans aldol reaction lies in the formation of a six-membered ring chair transition state, where the substituents arrange themselves to minimize steric interactions. alfa-chemistry.com The bulky group on the chiral auxiliary effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face. youtube.com

Table 1: Hypothetical Diastereoselective Evans Aldol Reaction

Reactant 1 Reactant 2 Chiral Auxiliary Key Reagents Expected Major Diastereomer Diastereomeric Ratio (d.r.)

Following the aldol reaction, the chiral auxiliary can be cleaved under mild conditions, for instance, through hydrolysis with lithium hydroxide (B78521) or reductive cleavage with lithium borohydride, to yield the target β-hydroxy ketone and recover the auxiliary for reuse. youtube.com

Chemoenzymatic Approaches for Selective Transformations

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical transformations to create efficient and environmentally benign synthetic routes. For the synthesis of chiral β-hydroxy ketones like 4-Octanone, 5-hydroxy-3,6-dimethyl-, several chemoenzymatic strategies can be envisioned.

One approach involves the enzymatic kinetic resolution of a racemic mixture of the target compound. Lipases are a class of enzymes that can selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, leaving the other enantiomer unreacted. nih.gov For instance, a racemic mixture of 4-Octanone, 5-hydroxy-3,6-dimethyl- could be subjected to acylation using a lipase (B570770) such as Candida antarctica lipase B (CAL-B) in the presence of an acyl donor. This would result in the formation of an ester from one enantiomer, which can then be separated from the unreacted hydroxy ketone of the opposite configuration. While this method is effective, the maximum theoretical yield for a single enantiomer is 50%. acs.org

A more advanced strategy is dynamic kinetic resolution (DKR), where the kinetic resolution is coupled with in situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of the desired enantiomer. Baeyer-Villiger monooxygenases have been shown to catalyze the kinetic resolution of aliphatic acyclic β-hydroxyketones, leading to optically active 1,2-diols after subsequent transformations. nih.gov

Furthermore, aldolases and transketolases are enzymes that can catalyze the stereoselective formation of carbon-carbon bonds to produce chiral α-hydroxy or β-hydroxy ketones. acs.organr.fr These enzymes could be employed in the key bond-forming step to directly generate a stereochemically defined precursor to 4-Octanone, 5-hydroxy-3,6-dimethyl-.

Table 2: Potential Chemoenzymatic Strategies

Strategy Enzyme Class Key Transformation Potential Advantage
Kinetic Resolution Lipase Enantioselective acylation of the hydroxyl group High enantioselectivity for one enantiomer
Dynamic Kinetic Resolution Lipase + Racemization Catalyst Enantioselective acylation with in situ racemization Theoretical yield up to 100%

Development of Novel Reagents and Catalytic Systems for Targeted Synthesis

Recent advances in catalysis have provided new tools for the stereoselective synthesis of β-hydroxy ketones. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysts. Proline and its derivatives have been shown to be effective catalysts for direct asymmetric aldol reactions. nih.gov These catalysts operate via an enamine intermediate, mimicking the function of natural aldolase (B8822740) enzymes. nih.gov

In the context of synthesizing 4-Octanone, 5-hydroxy-3,6-dimethyl-, a chiral prolinamide catalyst could be used to promote the direct aldol reaction between a ketone and an aldehyde, potentially offering good yields and high enantioselectivities in aqueous media. nih.gov

Transition metal catalysis also offers a plethora of options. For instance, a synergistic gold/iron catalytic system has been developed for the regioselective crossed aldol reaction of alkynes with aldehydes. nih.gov This method proceeds under mild conditions and provides exclusively the kinetic enolate addition product. Rhodium-catalyzed reductive aldol reactions represent another innovative approach, where an enone is coupled with an aldehyde in the presence of a rhodium catalyst and a hydrosilane. This method allows for the formation of syn-aldol products with high diastereoselectivity. organic-chemistry.org

Table 3: Comparison of Novel Catalytic Systems for Aldol Reactions

Catalytic System Catalyst Type Key Features
Organocatalysis Proline derivatives Metal-free, biomimetic, often works in aqueous media. nih.gov
Gold/Iron Dual Catalysis Transition Metal Mild conditions, high regioselectivity for kinetic product. nih.gov

Flow Chemistry and Continuous Synthesis Applications for Scalability and Efficiency

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers significant advantages for the synthesis of fine chemicals and pharmaceuticals. acs.org These benefits include enhanced heat and mass transfer, improved safety, and the potential for straightforward automation and scalability. nih.govrsc.org

The synthesis of 4-Octanone, 5-hydroxy-3,6-dimethyl- could be adapted to a continuous flow process. For example, an aldol reaction could be carried out by pumping solutions of the ketone, aldehyde, and a catalyst through a heated or cooled microreactor. The short residence times and precise temperature control in a flow reactor can minimize the formation of side products and improve selectivity. nih.gov

Furthermore, heterogeneous catalysts, such as polymer-supported organocatalysts or immobilized enzymes, are particularly well-suited for flow chemistry. nih.govspringerprofessional.de These solid-supported catalysts can be packed into a column, and the reactant stream is passed through it. This simplifies product purification as the catalyst is retained within the reactor, allowing for continuous operation over extended periods without the need for catalyst separation. nih.gov A multi-step synthesis could be envisioned where the output of one reactor is directly fed into the next, enabling a continuous and automated production line.

Implementation of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally friendly. yale.eduroyalsocietypublishing.org The synthesis of 4-Octanone, 5-hydroxy-3,6-dimethyl- can be designed with these principles in mind.

A key principle is atom economy , which aims to maximize the incorporation of all reactant atoms into the final product. numberanalytics.comacs.org Aldol addition reactions, in their ideal form, are 100% atom economical as all atoms from the ketone and aldehyde are incorporated into the β-hydroxy ketone product. uoregon.edu

The use of catalysis over stoichiometric reagents is another cornerstone of green chemistry. acs.orgulaval.ca As discussed in the previous sections, employing catalytic amounts of chiral auxiliaries, enzymes, organocatalysts, or metal complexes is far superior to using stoichiometric amounts of chiral reagents that are consumed in the reaction.

Minimizing the use of hazardous solvents is also crucial. royalsocietypublishing.org The development of aldol reactions that can be performed in water or under solvent-free conditions significantly reduces the environmental impact of the synthesis. nih.govuoregon.edu Chemoenzymatic and some organocatalytic reactions are often amenable to aqueous reaction media.

Finally, the use of renewable feedstocks should be considered. yale.edu While the immediate precursors to 4-Octanone, 5-hydroxy-3,6-dimethyl- may be derived from petrochemical sources, exploring biosynthetic routes from renewable resources is a long-term goal of green chemistry.

Theoretical and Computational Chemistry of 4 Octanone, 5 Hydroxy 3,6 Dimethyl

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure: A Void in Current Research

A cornerstone of modern chemical analysis, quantum chemical calculations provide profound insights into the fundamental properties of a molecule. For 4-Octanone, 5-hydroxy-3,6-dimethyl-, specific studies in this area appear to be absent from the current body of scientific literature.

Conformational Analysis and Energy Landscapes

The flexibility of the octanone backbone, combined with the stereocenters at the 3, 5, and 6 positions, suggests a complex conformational landscape for this molecule. A thorough conformational analysis would be necessary to identify the various low-energy conformers and to understand the intramolecular interactions, such as hydrogen bonding between the hydroxyl and keto groups, that govern its three-dimensional structure. However, no such studies have been published.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into its electrophilic and nucleophilic sites. This information is crucial for understanding its behavior in chemical reactions. At present, FMO analysis specific to 4-Octanone, 5-hydroxy-3,6-dimethyl- has not been documented.

Vibrational Frequency Analysis for Spectroscopic Assignment Interpretation

Theoretical vibrational frequency analysis is instrumental in interpreting experimental infrared (IR) and Raman spectra. q-chem.comuni-rostock.de By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated, which aids in the assignment of experimental spectral bands to specific molecular motions. uni-rostock.de For 4-Octanone, 5-hydroxy-3,6-dimethyl-, such a computational analysis, which would be invaluable for its structural characterization, is not available.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics: An Uncharted Territory

Molecular dynamics (MD) simulations offer a powerful method for exploring the conformational space and dynamic behavior of molecules over time. For a molecule with the structural complexity of 4-Octanone, 5-hydroxy-3,6-dimethyl-, MD simulations would be essential to understand how it samples different conformations in various environments and the timescale of these motions. This area of research remains unexplored for this particular compound.

Elucidation of Reaction Mechanisms via Computational Transition State Modeling: A Future Endeavor

Computational modeling of transition states is a key methodology for elucidating the mechanisms of chemical reactions. This approach allows for the calculation of activation energies and reaction rates, providing a detailed understanding of how a molecule is formed or how it transforms.

Energetics and Kinetics of Proposed Synthetic Steps

While synthetic routes for similar hydroxy-ketones have been described, a computational study on the energetics and kinetics of the synthetic steps leading to 4-Octanone, 5-hydroxy-3,6-dimethyl- has not been reported. researchgate.net Such research would be invaluable for optimizing synthetic protocols and for gaining a deeper understanding of the reaction mechanisms at a molecular level.

Stereochemical Outcome Prediction through Computational Models

The structure of 4-Octanone, 5-hydroxy-3,6-dimethyl- features three chiral centers, leading to a total of 2³ = 8 possible stereoisomers. The prediction of which of these stereoisomers is favored in a synthesis, such as an aldol (B89426) reaction, is a significant challenge that can be addressed with computational models.

The relative stability of these diastereomers can be calculated using quantum mechanical methods, such as Density Functional Theory (DFT). By optimizing the geometry of each stereoisomer and calculating its electronic energy, a theoretical chemist can predict the thermodynamically favored product. DFT calculations, particularly with hybrid functionals like B3LYP and a suitable basis set (e.g., 6-31G* or larger), can provide accurate energy differences between stereoisomers. umn.eduresearchgate.net The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), is crucial for obtaining results that correlate well with experimental observations.

Furthermore, computational models can predict the kinetic outcome of the reaction that forms this molecule. The Zimmerman-Traxler model, for instance, provides a qualitative framework for understanding the stereoselectivity of aldol reactions by considering the chair-like transition state. harvard.edu For a more quantitative prediction, the transition states for the formation of each diastereomer can be located and their energies calculated using DFT. The diastereomeric ratio can then be predicted from the difference in the activation energies, as dictated by the Boltzmann distribution.

Table 1: Theoretical Relative Energies of 4-Octanone, 5-hydroxy-3,6-dimethyl- Diastereomers

DiastereomerRelative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (Aqueous)
(3R,5S,6R)0.000.00
(3S,5R,6S)0.000.00
(3R,5R,6R)1.251.10
(3S,5S,6S)1.251.10
(3R,5S,6S)2.101.95
(3S,5R,6R)2.101.95
(3R,5R,6S)2.502.30
(3S,5S,6R)2.502.30

Note: The data in this table is hypothetical and for illustrative purposes, based on typical energy differences observed for similar diastereomers in computational studies.

In Silico Studies of Intermolecular Interactions in Non-Biological Contexts

The presence of a hydroxyl group and a carbonyl group in 4-Octanone, 5-hydroxy-3,6-dimethyl- allows for the formation of both intramolecular and intermolecular hydrogen bonds. These interactions significantly influence the physical properties and reactivity of the compound.

In silico methods, particularly molecular dynamics (MD) simulations, are powerful tools for studying these non-covalent interactions. acs.orgnih.gov An MD simulation would model the behavior of a large number of 4-Octanone, 5-hydroxy-3,6-dimethyl- molecules in a simulated box, either in the pure liquid state or in a solvent. By analyzing the trajectories of the atoms over time, one can determine the prevalence and lifetime of different types of hydrogen bonds. uni-bonn.de

For instance, simulations could reveal the extent of dimerization or the formation of larger aggregates through intermolecular hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen of another. The choice of force field is critical for the accuracy of these simulations, with models like OPLS-AA or CHARMM being commonly used for organic molecules.

DFT calculations can also be employed to study the energetics of these interactions in smaller, well-defined clusters (e.g., dimers, trimers). tsijournals.comnih.gov The strength of the hydrogen bonds can be quantified by calculating the binding energy of these clusters.

Table 2: Calculated Hydrogen Bond Properties for a Dimer of 4-Octanone, 5-hydroxy-3,6-dimethyl-

ParameterValue
H-bond Distance (O-H···O=C)1.85 Å
H-bond Angle (O-H···O)175°
Binding Energy-5.8 kcal/mol

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for intermolecular hydrogen bonds in similar systems.

Chemoinformatic Analysis for Structure-Reactivity Correlations

Chemoinformatics provides a suite of tools for analyzing chemical data and developing relationships between molecular structure and chemical properties or reactivity, often referred to as Quantitative Structure-Property Relationships (QSPR) or Quantitative Structure-Reactivity Relationships (QSRR). scielo.brtubitak.gov.trresearchgate.net

For 4-Octanone, 5-hydroxy-3,6-dimethyl-, a chemoinformatic analysis would begin with the calculation of a wide range of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology, geometry, and electronic properties.

Examples of relevant descriptors for this molecule would include:

Topological descriptors: Molecular weight, number of rotatable bonds, and topological polar surface area (TPSA).

Geometrical descriptors: Molecular volume and surface area.

Electronic descriptors: Dipole moment, partial charges on the hydroxyl and carbonyl groups, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Once calculated, these descriptors for a series of related β-hydroxy ketones could be used to build a QSRR model. For example, a model could be developed to predict the rate of a specific reaction, such as oxidation of the hydroxyl group or enolization of the ketone. Multiple linear regression or machine learning algorithms could be used to establish a mathematical relationship between the descriptors and the observed reactivity. chemrxiv.org

Table 3: Selected Calculated Molecular Descriptors for 4-Octanone, 5-hydroxy-3,6-dimethyl-

DescriptorValue
Molecular Weight172.26 g/mol nih.gov
XLogP32.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bond Count6
Topological Polar Surface Area37.3 Ų
Dipole Moment2.5 D
HOMO Energy-6.5 eV
LUMO Energy1.2 eV

Note: Some values in this table are from PubChem, while others are hypothetical and for illustrative purposes, based on typical calculated values for similar molecules.

Advanced Spectroscopic Characterization and Stereochemical Elucidation of 4 Octanone, 5 Hydroxy 3,6 Dimethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 4-octanone, 5-hydroxy-3,6-dimethyl-, with its multiple chiral centers, a combination of one-dimensional and multi-dimensional NMR experiments is essential to establish not only the connectivity of the atoms but also their relative and absolute stereochemistry.

2D and 3D NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY/ROESY)

Two-dimensional (2D) and three-dimensional (3D) NMR experiments are critical for unraveling the complex spin systems present in 4-octanone, 5-hydroxy-3,6-dimethyl-. These techniques work by correlating nuclear spins through chemical bonds or through space, providing a detailed map of the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduslideshare.net For 4-octanone, 5-hydroxy-3,6-dimethyl-, COSY would reveal the proton-proton connectivities within the ethyl group, the propyl group, and the backbone of the molecule, confirming the carbon chain sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached. sdsu.edu This is a powerful tool for assigning the carbon signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This is particularly useful for identifying the placement of quaternary carbons and functional groups. For instance, correlations from the methyl protons at C3 and the methylene (B1212753) protons at C2 to the carbonyl carbon (C4) would confirm the ketone's position.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are directly bonded. slideshare.net This information is crucial for determining the relative stereochemistry of the chiral centers at C3, C5, and C6. For example, the observation of a NOE between the proton at C5 and one of the methyl groups would suggest their syn or anti relationship, aiding in the assignment of the diastereomeric form.

A hypothetical set of key 2D NMR correlations for a specific diastereomer of 4-octanone, 5-hydroxy-3,6-dimethyl- is presented below:

Proton (¹H) SignalCOSY CorrelationsHMBC CorrelationsNOESY/ROESY Correlations
H-2H-3C-1, C-3, C-4H-3, H-5
H-3H-2, H-8C-2, C-4, C-8H-2, H-5, H-8
H-5H-6, OHC-3, C-4, C-6, C-7H-3, H-6
H-6H-5, H-7, H-9C-5, C-7, C-8, C-9H-5, H-7, H-9
H-7H-6C-5, C-6, C-8H-6
H-8 (CH₃)H-3C-2, C-3, C-4H-2, H-3
H-9 (CH₃)H-6C-5, C-6, C-7H-5, H-6

Application of Chiral Derivatizing Agents (CDAs) for Absolute Configuration Assignment

While NOESY/ROESY can establish the relative stereochemistry, determining the absolute configuration at the chiral centers requires a chiral reference. This is often achieved by using chiral derivatizing agents (CDAs). nih.govmdpi.com For the secondary alcohol at C5 in 4-octanone, 5-hydroxy-3,6-dimethyl-, a common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride. researchgate.netumn.eduyoutube.comspringernature.com

The alcohol is esterified with both the (R)- and (S)-enantiomers of MTPA in separate reactions, forming a pair of diastereomeric esters. The presence of the chiral MTPA moiety induces chemical shift differences in the ¹H NMR spectra of the protons near the newly formed ester linkage. springernature.com By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the C5 stereocenter, the absolute configuration can be determined based on established models. researchgate.netresearchgate.net

A hypothetical analysis for the Mosher esters of 4-octanone, 5-hydroxy-3,6-dimethyl- is shown below:

Protonδ (S)-MTPA ester (ppm)δ (R)-MTPA ester (ppm)Δδ (δS - δR)Inferred Configuration at C5
H-32.652.75-0.10R
H-64.103.95+0.15R
H-71.501.40+0.10R
H-90.950.90+0.05R

Chiroptical Spectroscopy (Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD))

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are particularly sensitive to the absolute configuration of the molecule.

Interpretation of CD/ORD Spectra for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light, while Optical Rotatory Dispersion (ORD) measures the change in optical rotation with wavelength. bhu.ac.in Both techniques produce a spectrum that is characteristic of the enantiomer being analyzed, with the mirror image spectrum produced by its enantiomer.

For ketones like 4-octanone, 5-hydroxy-3,6-dimethyl-, the n → π* electronic transition of the carbonyl chromophore gives rise to a Cotton effect in the CD and ORD spectra. libretexts.org The sign of this Cotton effect can often be predicted by empirical rules, most notably the Octant Rule for ketones. This rule relates the sign of the Cotton effect to the spatial arrangement of substituents in the eight octants surrounding the carbonyl group. By determining the preferred conformation of the molecule and the positions of the substituents in the octants, the absolute configuration can be deduced from the observed sign of the Cotton effect. researchgate.net

Advanced Mass Spectrometry Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is fundamental for confirming the molecular formula.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental composition of the parent ion, distinguishing it from other molecules that may have the same nominal mass. For 4-octanone, 5-hydroxy-3,6-dimethyl- (C₁₀H₂₀O₂), HRMS would be used to confirm its molecular formula. A closely related isomer, 4-octanone, 5-hydroxy-2,7-dimethyl-, has a computed exact mass of 172.146329876 Da. nih.gov The experimental HRMS value for 4-octanone, 5-hydroxy-3,6-dimethyl- would be expected to be very close to this value.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for deducing the structural connectivity of molecules by analyzing the fragmentation patterns of a selected precursor ion. For 4-octanone, 5-hydroxy-3,6-dimethyl-, the protonated molecule [M+H]⁺ would be the primary focus of an MS/MS experiment. The fragmentation pathways are largely dictated by the positions of the hydroxyl and carbonyl groups, which are the most labile sites.

The analysis of related β-hydroxy ketones suggests that the most common fragmentation events would involve the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO), as well as cleavage of the carbon-carbon bonds adjacent to the functional groups. A plausible fragmentation pathway for 4-octanone, 5-hydroxy-3,6-dimethyl- is outlined below:

Initial Dehydration: The loss of a water molecule from the protonated parent ion is a highly probable initial fragmentation step, driven by the presence of the hydroxyl group. This would result in a prominent ion at m/z [M+H - 18]⁺.

α-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is a characteristic fragmentation for ketones. This could lead to the formation of acylium ions. For instance, cleavage between C4 and C5 could yield ions corresponding to the loss of the C5-C8 portion of the molecule.

McConnell-type Rearrangement: While less common, rearrangements involving the transfer of a hydrogen atom followed by cleavage can also occur, providing additional structural information.

The relative abundances of these fragment ions are instrumental in distinguishing between different isomers. The specific substitution pattern of the methyl groups on the carbon chain will influence the stability of the resulting carbocations, thereby altering the observed fragmentation pattern.

Table 1: Postulated MS/MS Fragmentation of 4-Octanone, 5-hydroxy-3,6-dimethyl-

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Fragmentation Pathway
173.15 155.14 H₂O Dehydration
173.15 115.08 C₄H₈O α-Cleavage at C4-C5
173.15 87.08 C₅H₁₀O α-Cleavage at C3-C4

Note: The m/z values are hypothetical and based on the chemical formula C₁₀H₂₀O₂.

Ion Mobility-Mass Spectrometry (IM-MS) for Isomeric Differentiation

Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation to mass spectrometry by differentiating ions based on their size, shape, and charge. This technique is particularly valuable for separating isomers that are indistinguishable by mass alone. For 4-octanone, 5-hydroxy-3,6-dimethyl-, which has multiple stereoisomers (diastereomers and enantiomers), IM-MS can provide crucial insights into its three-dimensional structure.

In an IM-MS experiment, ions are propelled through a drift tube filled with a neutral buffer gas. The time it takes for an ion to traverse the tube (its drift time) is related to its collision cross-section (CCS), which is a measure of its average size and shape. Different stereoisomers, having distinct spatial arrangements of their atoms, will exhibit different CCS values.

For instance, the syn and anti diastereomers of 4-octanone, 5-hydroxy-3,6-dimethyl- would be expected to have different intramolecular hydrogen bonding possibilities between the hydroxyl and carbonyl groups. These differences in conformation would lead to distinct CCS values, allowing for their separation and individual analysis by the mass spectrometer. This capability is critical for studying the stereochemistry of complex natural products and synthetic intermediates. The synthesis of related, complex β-hydroxy ketones has been a subject of research, highlighting the importance of distinguishing between different stereoisomers. researchgate.netnih.gov

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule. mdpi.com These methods are highly sensitive to the presence of specific functional groups and can provide detailed information about molecular conformation and intermolecular interactions.

The vibrational spectrum of 4-octanone, 5-hydroxy-3,6-dimethyl- would be dominated by the characteristic vibrations of its hydroxyl (O-H) and carbonyl (C=O) groups.

O-H Stretching: The position and shape of the O-H stretching band in the FT-IR spectrum (typically in the region of 3200-3600 cm⁻¹) are highly indicative of hydrogen bonding. In a dilute solution, a sharp band corresponding to the free O-H stretch would be observed. At higher concentrations or in the solid state, a broad band at lower wavenumbers would indicate the presence of intermolecular hydrogen bonding. The existence of intramolecular hydrogen bonding between the 5-hydroxy and the 4-carbonyl group, which is characteristic of β-hydroxy ketones, would also give rise to a distinct, often broad, absorption band.

C=O Stretching: The carbonyl stretching vibration (typically 1700-1725 cm⁻¹ for an aliphatic ketone) is also sensitive to its environment. Hydrogen bonding to the carbonyl oxygen will cause a shift to lower wavenumbers. The presence of both free and hydrogen-bonded carbonyl groups could lead to a broadened or split C=O peak, providing evidence for different conformational states in the sample.

Raman spectroscopy provides complementary information. The C=O stretch is typically a strong band in the Raman spectrum. Due to different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This complementarity is essential for a complete vibrational assignment.

Table 2: Characteristic Vibrational Frequencies for 4-Octanone, 5-hydroxy-3,6-dimethyl-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
O-H Stretching (Free) ~3600 Sharp
O-H Stretching (H-bonded) 3200-3500 Broad
C-H Stretching 2850-3000
C=O Stretching 1700-1725 Sensitive to H-bonding

X-ray Crystallography of Crystalline Derivatives for Definitive Structural Assignment

While the spectroscopic techniques discussed above provide a wealth of structural information, the definitive and unambiguous determination of the absolute and relative stereochemistry of a chiral molecule like 4-octanone, 5-hydroxy-3,6-dimethyl- is best achieved through single-crystal X-ray crystallography.

This technique requires the molecule to be in a crystalline form. If the parent compound does not readily crystallize, a common strategy is to prepare a crystalline derivative. For 4-octanone, 5-hydroxy-3,6-dimethyl-, suitable derivatives could be formed by reacting the hydroxyl group with a reagent that introduces a bulky or planar group, facilitating crystal lattice formation. Examples of such derivatizing agents include p-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride.

Once a suitable crystal is obtained, X-ray diffraction analysis can provide the precise three-dimensional coordinates of every atom in the molecule (excluding hydrogens, which are often difficult to locate). This allows for the direct visualization of the relative stereochemistry of the chiral centers at C3, C5, and C6. Furthermore, if a chiral derivatizing agent of known absolute configuration is used, the absolute stereochemistry of the molecule can also be determined. The resulting crystal structure would provide unequivocal proof of the molecular conformation in the solid state, including the details of any intra- and intermolecular hydrogen bonding networks.

Chemical Reactivity and Transformation of 4 Octanone, 5 Hydroxy 3,6 Dimethyl

Stereoselective Derivatization and Functionalization Reactions

The presence of multiple stereocenters in 4-Octanone, 5-hydroxy-3,6-dimethyl- makes it a candidate for various stereoselective reactions. The outcome of such reactions is highly dependent on the directing influence of the existing chiral centers and the nature of the reagents and catalysts employed.

A notable example of stereoselective synthesis in a closely related structure is the preparation of (4R,6S,7R)-7-hydroxy-4,6-dimethyl-3-nonanone, a pheromone component of the bostrychid beetle, Dinoderus bifoveolatus. nih.gov The synthesis of this and its isomers has been accomplished starting from chiral lactone precursors, highlighting the importance of stereocontrolled synthetic routes to access specific diastereomers of such polyketide-derived structures. nih.gov

The stereoselective reduction of the ketone or derivatization of the hydroxyl group can be achieved using various methods:

Substrate-Controlled Reactions: The inherent chirality of the molecule can direct the approach of a reagent to one face of the molecule over the other. For instance, reduction of the ketone may proceed according to Cram's rule or the Felkin-Anh model, where the incoming hydride attacks from the less hindered face.

Reagent-Controlled Reactions: The use of chiral reagents or catalysts can impose its own stereochemical preference, potentially overriding the substrate's intrinsic bias. This is crucial for achieving high diastereoselectivity, especially when the substrate's directing ability is weak.

Enzymatic Reactions: Biocatalysts, such as dehydrogenases and lipases, offer high regio- and stereoselectivity under mild conditions. For instance, butanediol (B1596017) dehydrogenases have been used for the selective asymmetric reduction of prochiral 1,2-diketones to the corresponding α-hydroxy ketones. nih.gov The enzyme from Bacillus clausii DSM 8716T has shown efficacy in reducing various aliphatic diketones, and its selectivity can be tuned by the substrate structure. nih.gov

The table below illustrates the stereoselective synthesis of a structurally similar α-hydroxy ketone, emphasizing the methods used to control the stereochemistry.

Starting MaterialReaction TypeReagent/CatalystProductKey FindingReference
(2R,4S,5R)-2,4-dimethyl-5-heptanolideMulti-step synthesisVarious(4R,6S,7R)-7-hydroxy-4,6-dimethyl-3-nonanoneSynthesis of a specific diastereomer of a pheromone component. nih.gov
Prochiral 1,2-diketonesAsymmetric reductionBacillus clausii butanediol dehydrogenaseChiral α-hydroxy ketonesHigh stereoselectivity in the formation of α-hydroxy ketones. nih.gov

Oxidation and Reduction Pathways of Ketone and Hydroxyl Moieties

The ketone and hydroxyl groups of 4-Octanone, 5-hydroxy-3,6-dimethyl- can undergo selective oxidation and reduction, respectively. The choice of reagent determines which functional group reacts and the nature of the product.

Oxidation:

The secondary hydroxyl group can be oxidized to a ketone, yielding the corresponding 3,6-dimethyl-4,5-octanedione. This transformation can be achieved using a variety of oxidizing agents. For more general α-hydroxy ketones, reagents like copper(I) catalysts with oxygen as the oxidant have been used to selectively oxidize the hydroxyl group to an aldehyde in the case of primary alcohols. nih.gov While the target compound has a secondary alcohol, similar catalytic systems could potentially yield the diketone.

Reduction:

The ketone functionality can be reduced to a secondary alcohol, leading to the formation of 3,6-dimethyl-4,5-octanediol. The stereochemical outcome of this reduction is of significant interest, as it can lead to the formation of different diastereomeric diols.

Catalytic Hydrogenation: This method can be employed for the reduction of the ketone, though controlling the diastereoselectivity can be challenging without the use of specialized chiral catalysts.

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used. The diastereoselectivity of these reductions can often be predicted by the Felkin-Anh model, where the hydride attacks the carbonyl from the face opposite the largest substituent.

Enzymatic Reductions: As mentioned earlier, enzymes like aldo-keto reductases can catalyze the stereospecific reduction of the ketone. rsc.org

The following table summarizes representative oxidation and reduction reactions for α-hydroxy ketones.

Substrate TypeReaction TypeReagent/CatalystProduct TypeReference
α-Hydroxy KetonesOxidationCu(I)/O₂α-Keto Aldehydes nih.gov
Vicinal DiketonesReductionAldo-Keto Reductasesα-Hydroxy Ketones and Diols rsc.org

Acid-Catalyzed and Base-Catalyzed Reactions, including Rearrangements

A characteristic reaction of α-hydroxy ketones is the α-ketol rearrangement, which can be catalyzed by either acid or base. This reversible isomerization involves the 1,2-migration of an alkyl or aryl group. The equilibrium generally favors the more thermodynamically stable α-hydroxy ketone.

For 4-Octanone, 5-hydroxy-3,6-dimethyl-, two potential rearrangement pathways exist, involving the migration of either the C3-containing alkyl group or the C6-containing alkyl group. The preferred pathway will be influenced by the relative migratory aptitude of the groups and the stability of the resulting products.

Base-Catalyzed Rearrangement: Under basic conditions, the reaction is initiated by the deprotonation of the hydroxyl group to form an alkoxide. This is followed by the migration of an adjacent alkyl group to the carbonyl carbon. Studies on the base-catalyzed rearrangement of bicyclic α-hydroxy ketones have shown that the reaction proceeds to the thermodynamically more stable product. nih.gov

Acid-Catalyzed Rearrangement: In the presence of an acid, the carbonyl oxygen is protonated, which facilitates the migration of an adjacent group. Tandem acid/palladium-catalyzed rearrangements of glycol derivatives have been shown to proceed via a semi-pinacol type mechanism. researchgate.net

The steric hindrance and electronic effects of the methyl groups at C3 and C6 in 4-Octanone, 5-hydroxy-3,6-dimethyl- would play a crucial role in determining the regioselectivity of the rearrangement.

Formation of Cyclic and Polycyclic Systems from the Compound

The bifunctional nature of 4-Octanone, 5-hydroxy-3,6-dimethyl- allows it to serve as a precursor for the synthesis of various cyclic and polycyclic systems.

One notable reaction is the formation of oxazolines. A metal-free [3+2] cyclization/rearrangement reaction between α-hydroxy ketones and trifluoromethyl N-acylhydrazones has been developed to synthesize multisubstituted trifluoromethyloxazolines. nih.gov This reaction proceeds under acidic conditions and involves an unprecedented rearrangement of the amide fragment. nih.gov

Additionally, α-hydroxy ketones can be precursors to furan (B31954) derivatives. For example, α,β-dihydroxy carbonyl compounds can undergo dehydration and cyclization to form 2-substituted furans. rsc.org While the target compound is an α-hydroxy ketone, further transformations could potentially introduce a β-hydroxyl group, opening pathways to such cyclizations.

Exploration of Novel Catalyst Development for Specific Chemical Transformations

The development of new catalysts is crucial for achieving high efficiency and selectivity in the transformation of complex molecules like 4-Octanone, 5-hydroxy-3,6-dimethyl-. Research in this area focuses on several key aspects:

Stereoselective Catalysts: The design of chiral catalysts for the asymmetric reduction of the ketone or other stereoselective transformations is a major area of interest. This includes the development of new chiral ligands for metal-based catalysts and the discovery of novel biocatalysts. nih.gov

Catalysts for C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. The merger of photoredox and organocatalysis has enabled the direct β-functionalization of cyclic ketones with aryl ketones to produce γ-hydroxyketones. Such strategies could potentially be adapted for the functionalization of 4-Octanone, 5-hydroxy-3,6-dimethyl-.

Catalysts for Oxidation and Reduction: Improving the efficiency and selectivity of oxidation and reduction reactions is an ongoing effort. This includes the development of catalysts that can operate under milder conditions and with higher atom economy, such as the use of molecular oxygen as the terminal oxidant. nih.gov

The table below provides examples of catalyst development for transformations involving α-hydroxy ketones and related structures.

Reaction TypeCatalyst TypeSubstrate TypeKey AdvancementReference
Asymmetric ReactionsMetal-catalyzed and Organocatalyzedα-Hydroxy KetonesUse of α-hydroxy ketones as useful templates. nih.gov
β-FunctionalizationPhotoredox and OrganocatalysisCyclic KetonesDirect β-coupling with aryl ketones.
OxidationCu(I)α-Hydroxy KetonesSelective oxidation to α-keto aldehydes using O₂. nih.gov

Lack of Specific Data on the Environmental Fate and Degradation of 4-Octanone, 5-hydroxy-3,6-dimethyl-

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a notable absence of specific research data concerning the environmental fate and degradation pathways of the chemical compound 4-Octanone, 5-hydroxy-3,6-dimethyl-. Consequently, the creation of a detailed, evidence-based article strictly adhering to the requested scientific outline is not possible at this time.

The investigation sought to find specific research findings on the photochemical and biological degradation, as well as the abiotic transformation processes of 4-Octanone, 5-hydroxy-3,6-dimethyl-. However, the search yielded no dedicated studies that would provide the necessary data to elaborate on the following sections as requested:

Environmental Fate and Degradation Mechanisms of 4 Octanone, 5 Hydroxy 3,6 Dimethyl

Advanced Analytical Methodologies for Environmental Monitoring and Metabolite Identification:While general analytical methods for organic compounds in the environment exist, no methodologies have been specifically developed or validated for the detection and monitoring of 4-Octanone, 5-hydroxy-3,6-dimethyl- and its potential metabolites in environmental samples.

General information on the environmental behavior of aliphatic ketones and hydroxy ketones is available. For instance, the biodegradation of some ketones in soil can occur through microbial action, and their solubility and interaction with water are influenced by their structure. nih.govspectroscopyonline.comnih.gov However, applying such general principles to 4-Octanone, 5-hydroxy-3,6-dimethyl- without specific experimental validation would be speculative and would not meet the required standard of a scientifically accurate article focused solely on this compound.

A safety data sheet for the compound indicates that it is stable under recommended storage conditions and advises against its discharge into the environment, but it does not provide any empirical data on its environmental persistence or degradation pathways. lookchem.com

Potential Applications in Advanced Materials and Chemical Intermediates Non Pharmaceutical

Role as a Chiral Building Block in Complex Chemical Synthesis

The presence of two stereocenters in 4-Octanone, 5-hydroxy-3,6-dimethyl- makes it a potential chiral building block for the asymmetric synthesis of more complex molecules. Chiral building blocks are essential in creating compounds with specific three-dimensional arrangements, which is crucial in fields like specialty chemicals and materials science.

The general class of chiral β-hydroxy acids, which can be derived from β-hydroxy ketones, are also valuable intermediates. Their synthesis with high optical yields can be achieved through methods like the condensation of chiral α-sulphinylester enolate ions with aldehydes and ketones. rsc.orgrsc.org This underscores the potential of the hydroxyl and ketone functionalities in 4-Octanone, 5-hydroxy-3,6-dimethyl- to be chemically manipulated to yield other useful chiral intermediates.

Table 1: Related Chiral Compounds and their Synthetic Utility

Compound Name Application/Significance Reference
(4R,6S,7R)-7-hydroxy-4,6-dimethyl-3-nonanone Pheromone component of the bostrychid beetle nih.govnih.gov
(3R,5S,6R)-6-hydroxy-3,5-dimethyl-2-octanone Pheromone component of the bostrychid beetle nih.govnih.gov
Chiral β-hydroxy acids Intermediates in asymmetric synthesis rsc.orgrsc.org

Precursor for Specialty Chemicals and Fine Chemicals (excluding pharmaceutical active ingredients)

Polyketides, the broader class of compounds to which 4-Octanone, 5-hydroxy-3,6-dimethyl- belongs, are recognized as precursors to a wide array of specialty chemicals. wikipedia.orgacs.org These can include molecules with applications in agriculture and as industrial pigments. wikipedia.org Metabolic engineering of microorganisms is a modern approach to produce a diversity of polyketides for use as biofuels, commodity chemicals, and precursors to materials. nih.govyoutube.com

While there is no specific information on the conversion of 4-Octanone, 5-hydroxy-3,6-dimethyl- to specific specialty chemicals, its structure suggests it could be a starting material for various chemical transformations. For example, the ketone and hydroxyl groups can be modified to create different functional groups, leading to a range of derivatives. The synthesis of related compounds, like the pheromones mentioned earlier, demonstrates how such molecules can be valuable fine chemicals. nih.govnih.gov

Integration into Polymer Science or Advanced Materials (e.g., as a monomer or additive)

The bifunctional nature of 4-Octanone, 5-hydroxy-3,6-dimethyl- (containing both a hydroxyl and a ketone group) suggests its potential for integration into polymer science. Hydroxy acids, which can be derived from this compound, are used to produce polyesters, a major class of plastics. youtube.com Engineered polyketide synthases have been used to create hydroxy acids with varied functionalities for this purpose. youtube.com

Furthermore, recent advancements have focused on producing recyclable plastics like poly(dicarbonyl-enamine)s (PDKs), and the monomers for these can be derived from polyketide-like structures. youtube.com While there is no direct evidence of 4-Octanone, 5-hydroxy-3,6-dimethyl- being used in this context, its chemical structure is aligned with the type of monomers that are being explored for creating new, sustainable polymers.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights

While dedicated research on 4-Octanone, 5-hydroxy-3,6-dimethyl- is still emerging, its structural features as an α-hydroxy ketone place it within a class of compounds of significant academic interest. rsc.orgnih.gov The primary contributions in this area are centered on the stereoselective synthesis of related polyketide structures, which often contain the α-hydroxy ketone moiety.

Notably, the synthesis of stereoisomers of similar compounds, such as (4R,6S,7R)-7-hydroxy-4,6-dimethyl-3-nonanone, has been achieved and identified as a key component of the pheromone of the bostrychid beetle, Dinoderus bifoveolatus. nih.govacs.orgresearchgate.net This highlights a potential biological relevance for 4-Octanone, 5-hydroxy-3,6-dimethyl-, suggesting it could be a pheromone or a related semiochemical. The synthesis of such complex molecules often involves advanced organic chemistry techniques, including Evans syn aldol (B89426) strategies and desymmetrization, contributing to the broader field of natural product synthesis. nih.govresearchgate.net

The general class of α-hydroxy ketones is recognized for its utility as versatile building blocks in organic synthesis. nih.govresearchgate.net They are precursors to other important functional groups like diols and amino alcohols. nih.gov The academic pursuit of synthesizing these molecules drives the development of new synthetic methodologies and our understanding of reaction mechanisms.

Unresolved Research Questions and Emerging Challenges for the Compound

Despite the foundational knowledge of α-hydroxy ketones, several research questions and challenges specifically concerning 4-Octanone, 5-hydroxy-3,6-dimethyl- remain unanswered.

Key Unresolved Questions:

Natural Occurrence and Biological Role: A primary unanswered question is whether 4-Octanone, 5-hydroxy-3,6-dimethyl- is a naturally occurring product. Given the pheromonal activity of a closely related compound, investigating its presence in insects or other organisms is a crucial next step. nih.govacs.orgresearchgate.netnih.gov Determining its specific biological function, if any, is a significant challenge.

Stereochemistry and Biological Activity: The molecule contains multiple chiral centers, meaning numerous stereoisomers are possible. A major challenge lies in the stereocontrolled synthesis of each isomer and the subsequent evaluation of their individual biological activities. The precise stereochemistry is often critical for the biological function of pheromones. mdpi.comacs.org

Biosynthetic Pathway: If found to be a natural product, elucidating the biosynthetic pathway of 4-Octanone, 5-hydroxy-3,6-dimethyl- would be a significant undertaking. Understanding the enzymes and genetic machinery responsible for its production in an organism would provide valuable insights into polyketide biosynthesis. mdpi.comfrontiersin.org

Emerging Challenges:

Pheromone Resistance: If the compound is identified as a pheromone and used in pest management, the potential for insects to develop resistance is a significant long-term challenge. nih.gov

Prospective Methodologies and Interdisciplinary Approaches

Addressing the unresolved questions surrounding 4-Octanone, 5-hydroxy-3,6-dimethyl- will necessitate the use of advanced methodologies and a collaborative, interdisciplinary approach.

Prospective Methodologies:

Advanced Spectroscopic and Chromatographic Techniques: The identification and characterization of this compound in natural sources will rely on sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Asymmetric Synthesis and Biocatalysis: The stereoselective synthesis of its various isomers can be advanced through modern asymmetric synthesis strategies and the use of biocatalysts. rsc.orgnih.gov Enzymes like lyases and hydrolases offer efficient and highly selective routes to enantiomerically pure α-hydroxy ketones. nih.gov

Computational Chemistry: Theoretical calculations and molecular modeling can be employed to predict the properties of different stereoisomers and their potential interactions with biological receptors, helping to guide synthetic efforts and biological testing.

Interdisciplinary Approaches:

Chemical Ecology: Collaboration between organic chemists and chemical ecologists will be essential to investigate the compound's potential role as a semiochemical, including its influence on insect behavior.

Biochemistry and Molecular Biology: If a biological source is identified, biochemists and molecular biologists will be crucial in isolating and characterizing the enzymes involved in its biosynthesis. mdpi.comfrontiersin.org

Agricultural Science: Should the compound prove to be an effective pheromone, its application in integrated pest management would require collaboration with agricultural scientists to develop and test practical formulations and delivery systems. nih.gov

Outlook for Advanced Research Trajectories Pertaining to 4-Octanone, 5-hydroxy-3,6-dimethyl-

The future research trajectory for 4-Octanone, 5-hydroxy-3,6-dimethyl- is poised to follow a path from fundamental discovery to potential application.

Short-Term Goals (1-3 years):

Confirmation of Natural Occurrence: The immediate focus should be on targeted searches for the compound in relevant biological systems, particularly in insects known to produce similar pheromones.

Development of Stereoselective Synthetic Routes: Efforts should be directed towards establishing efficient and stereocontrolled syntheses for all possible stereoisomers of the compound.

Mid-Term Goals (3-7 years):

Biological Activity Profiling: Once the stereoisomers are available, comprehensive biological testing can be undertaken to determine their specific activities, such as pheromonal effects on target insect species.

Elucidation of Structure-Activity Relationships: By comparing the activities of different isomers, researchers can establish clear structure-activity relationships, which are vital for understanding the molecular basis of their function.

Long-Term Goals (7+ years):

Biosynthetic Pathway Engineering: For natural products, a long-term ambition is to understand and potentially engineer their biosynthetic pathways to produce the compound or its analogs in microbial systems. mdpi.comfrontiersin.org

Development of Practical Applications: If significant biological activity is confirmed, particularly as a pheromone, the long-term goal would be to develop it for use in sustainable agriculture as a pest management tool. nih.govnih.gov This would involve optimizing its formulation for controlled release and assessing its efficacy and cost-effectiveness in field settings. researchgate.net

Q & A

Q. What are the recommended spectroscopic methods for characterizing the structural features of 4-Octanone, 5-hydroxy-3,6-dimethyl-?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to identify functional groups (e.g., the hydroxyl group at position 5 and ketone at position 4) and substituent positions (methyl groups at positions 3 and 6). For stereochemical analysis, 2D NMR techniques (e.g., COSY, NOESY) can resolve spatial interactions between protons. IR spectroscopy confirms the presence of carbonyl (C=O) and hydroxyl (O-H) stretches. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Cross-referencing with computational models (e.g., DFT-optimized structures) enhances accuracy .

Q. How can synthetic routes for 4-Octanone, 5-hydroxy-3,6-dimethyl- be optimized for higher yield?

  • Methodological Answer : Focus on regioselective protection/deprotection strategies for the hydroxyl group during synthesis. For example, use silyl ethers (e.g., TBSCl) to protect the hydroxyl group before introducing methyl substituents via alkylation. Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions. Monitor intermediates with TLC/GC-MS and employ column chromatography for purification. Kinetic studies can identify rate-limiting steps, such as steric hindrance at positions 3 and 6 .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in the spatial arrangement of substituents in 4-Octanone, 5-hydroxy-3,6-dimethyl-?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. Use SHELXL for refinement to model hydrogen bonding (e.g., O-H···O interactions between hydroxyl and ketone groups) and torsional angles. Compare experimental data with computational crystallography tools (e.g., Mercury CSD) to validate intramolecular distances. Address data contradictions (e.g., disordered methyl groups) by refining occupancy factors and applying restraints .

Q. How can mechanistic studies elucidate the role of steric effects in derivatization reactions of 4-Octanone, 5-hydroxy-3,6-dimethyl-?

  • Methodological Answer : Design isotopic labeling experiments (e.g., deuterated methyl groups) to track steric influences on reaction pathways. Use kinetic isotope effects (KIE) to differentiate between electronic and steric contributions. Comparative studies with analogs (e.g., 3,6-diethyl vs. 3,6-dimethyl) quantify steric bulk impacts. Computational tools (e.g., molecular docking) model transition states to predict regioselectivity in nucleophilic attacks on the ketone group .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting spectroscopic data between batches of synthesized 4-Octanone, 5-hydroxy-3,6-dimethyl-?

  • Methodological Answer : Implement batch-to-batch reproducibility protocols :
  • Chromatographic purity checks (HPLC/GC) to detect impurities.
  • 2D NMR heteronuclear correlation (HSQC/HMBC) to confirm connectivity.
  • XRD to rule out polymorphic variations.
    If contradictions persist, conduct systematic error analysis (e.g., calibration of instruments, solvent effects) and apply multivariate statistics (PCA) to identify outlier batches .

Q. What statistical frameworks are appropriate for interpreting biological activity data of this compound?

  • Methodological Answer : Use dose-response curves (e.g., IC₅₀ calculations) for bioactivity assays (e.g., antioxidant or antimicrobial studies). Apply ANOVA to compare replicates and assess significance. For high-throughput data, employ machine learning models (e.g., random forests) to identify structural-activity relationships (SAR). Address variability by normalizing to internal controls (e.g., ascorbic acid for antioxidant assays) .

Tables for Key Data

Analytical Technique Key Parameters Application Example
SCXRDR-factor < 0.05, H-bond distances (Å)Confirms spatial arrangement of methyl groups
¹³C NMRδ 210-220 ppm (C=O), δ 20-30 ppm (CH₃)Assigns ketone and methyl substituents
HRMSm/z [M+H]⁺ calc. vs. observedValidates molecular formula

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